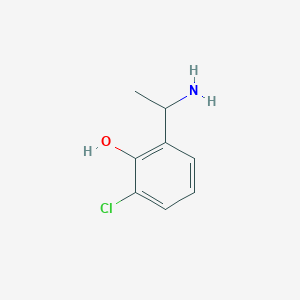
2-(1-Aminoethyl)-6-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-6-chlorophenol is an organic compound characterized by the presence of an amino group, an ethyl group, and a chlorophenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-6-chlorophenol typically involves the chlorination of phenol followed by the introduction of an aminoethyl group. One common method includes:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 6-chlorophenol.
Aminoethylation: The 6-chlorophenol is then reacted with ethyleneimine under acidic conditions to introduce the aminoethyl group, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Using a continuous flow reactor for the chlorination step to maintain controlled reaction conditions.
Automated Aminoethylation: Automated systems for the aminoethylation step to ensure precise addition of reagents and optimal reaction conditions.
化学反応の分析
Types of Reactions: 2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenol moiety can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Phenol derivatives.
Substitution Products: Hydroxyl, alkoxy, or amino-substituted phenols.
科学的研究の応用
2-(1-Aminoethyl)-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and polymers.
作用機序
The mechanism of action of 2-(1-Aminoethyl)-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenol moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.
類似化合物との比較
2-(1-Aminoethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-2-aminophenol: Similar structure but without the ethyl group, affecting its solubility and interaction with biomolecules.
2-(1-Aminoethyl)-4-chlorophenol: Chlorine atom positioned differently, leading to variations in chemical behavior and applications.
Uniqueness: 2-(1-Aminoethyl)-6-chlorophenol is unique due to the specific positioning of the aminoethyl and chlorine groups, which confer distinct chemical properties and biological activities
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-(1-aminoethyl)-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3 |
InChIキー |
DNSUJHRGQVMRRU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


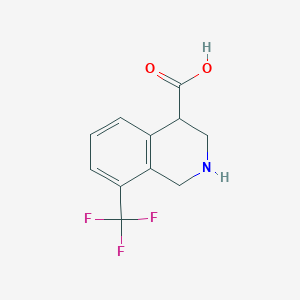
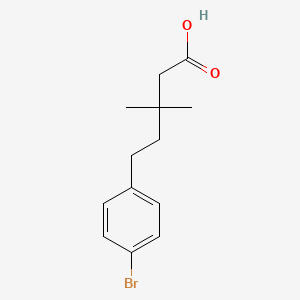

![2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride](/img/structure/B13517217.png)
![Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate](/img/structure/B13517241.png)
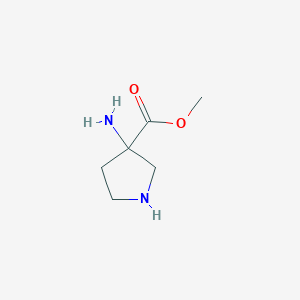
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B13517245.png)
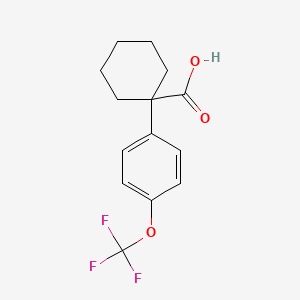
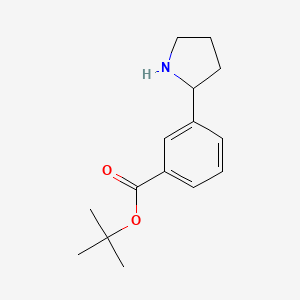

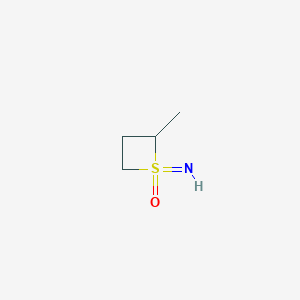
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
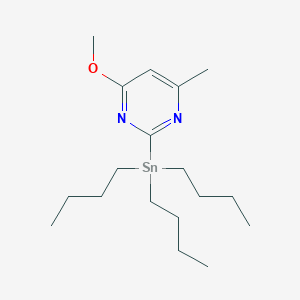
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)
